molecular formula C₂₀H₂₈N₄O₉S₂ B050086 Hydroxystilbamidine Isethionate CAS No. 533-22-2

Hydroxystilbamidine Isethionate

Cat. No.: B050086
CAS No.: 533-22-2
M. Wt: 532.6 g/mol
InChI Key: XVTQTNAKZYLTNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Hydroxystilbamide can be synthesized through several synthetic routes. One common method involves the reaction of 4,4’-diamidinostilbene with hydroxylamine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like sodium acetate. Industrial production methods may involve more efficient and scalable processes, but detailed information on these methods is limited .

Chemical Reactions Analysis

Hydroxystilbamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Hydroxystilbamide can participate in substitution reactions, where functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antifungal and Antiparasitic Activity

Hydroxystilbamidine isethionate is primarily utilized in the treatment of nonprogressive blastomycosis, a fungal infection caused by Blastomyces dermatitidis. It has shown efficacy in treating both cutaneous and systemic forms of this disease, particularly in pediatric patients, with fewer side effects compared to traditional therapies like amphotericin B .

Additionally, HSB exhibits antitrypanosomal and antimalarial properties, making it a candidate for treating infections caused by Trypanosoma species and malaria parasites. Its mechanism involves binding to kinetoplastic DNA, inhibiting cell division and reproduction .

Immunosuppressive Effects

The compound also demonstrates immunosuppressive characteristics, which could be beneficial in certain clinical scenarios where modulation of the immune response is required .

Histochemical Staining

HSB is employed as a histochemical stain in pathology for the selective visualization of nucleic acids and mucosubstances in tissue samples. It produces metachromatic fluorescence, allowing for clear differentiation between cellular components without the need for counterstaining . This property is particularly useful in neuroanatomy as a tracer for neuronal pathways, enhancing the visualization of cellular structures under UV light .

Efficacy against Fungal Infections

A study tested the effectiveness of 2-hydroxystilbamidine against various pathogenic fungi, focusing on dermatophytes resistant to conventional treatments. The results indicated that while HSB showed promise, further research was necessary to assess its systemic application for superficial fungal infections .

Fluorescence in Pathology

Research demonstrated that HSB could produce distinct nuclear fluorescence patterns when used as a fluorochrome in paraffin sections. This method improved the visualization of specific tissue components and facilitated better diagnostic accuracy in pathological examinations .

Comparative Summary Table

Application AreaSpecific UseMechanism of ActionKey Findings
Antifungal TreatmentBlastomycosis treatmentBinds to DNA, inhibits cell divisionEffective with fewer side effects than amphotericin B
Antiparasitic TreatmentTrypanosomiasis and malariaSelective binding to kinetoplastic DNAInhibits reproduction in parasitic organisms
Diagnostic StainingHistochemical stain for nucleic acidsMetachromatic fluorescenceEnhances visualization without counterstaining
ImmunosuppressiveModulation of immune responseUnknown mechanismPotential use in specific clinical scenarios

Properties

CAS No.

533-22-2

Molecular Formula

C₂₀H₂₈N₄O₉S₂

Molecular Weight

532.6 g/mol

IUPAC Name

4-[2-(4-carbamimidoylphenyl)ethenyl]-3-hydroxybenzenecarboximidamide;2-hydroxyethanesulfonic acid

InChI

InChI=1S/C16H16N4O.2C2H6O4S/c17-15(18)12-5-2-10(3-6-12)1-4-11-7-8-13(16(19)20)9-14(11)21;2*3-1-2-7(4,5)6/h1-9,21H,(H3,17,18)(H3,19,20);2*3H,1-2H2,(H,4,5,6)

InChI Key

XVTQTNAKZYLTNZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)O)C(=N)N.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O

Key on ui other cas no.

533-22-2

Synonyms

2-Hydroxy-4,4’-diamidinostilbene di(β-Hydroxyethanesulfonate);  2-Hydroxy-4,4’-diguanylstilbene Diisethionate;  2-Hydroxy-4,4’-stilbenedicarboxamidine di(β-Hydroxyethanesulfonate);  2-Hydroxy-4,4’-stilbenedicarboxamidine Diisethionate;  2-Hydroxystilbami

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydroxystilbamidine Isethionate
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